Axltide Trifluoroacetate

Description

Properties

IUPAC Name |

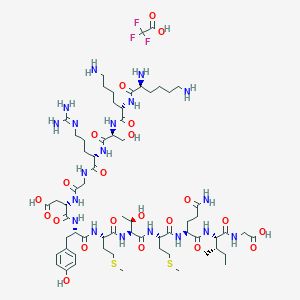

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBAIOSYCNQVBL-JAXABQKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H108F3N19O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Axltide Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) Strategies for Axltide Trifluoroacetate (B77799)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides like Axltide. nih.govpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.comnih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts and excess reagents by simple filtration and washing. peptide.com

Optimization of Resin Selection and Loading Capacity

For the synthesis of Axltide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. biotage.com

Wang Resin : This is a widely used resin for producing peptide acids. biotage.com It is typically cleaved under strong acidic conditions, such as 95% TFA, which simultaneously removes most side-chain protecting groups. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin offers the advantage of allowing peptide cleavage under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which yields a fully protected peptide that can be further modified in solution. biotage.com This is particularly useful for convergent synthesis strategies. The steric bulk of the trityl group also helps to minimize racemization of the first amino acid during loading. biotage.com

The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important parameter. For a peptide of Axltide's length (13 amino acids), a resin with a moderate loading capacity (e.g., 0.4-0.8 mmol/g) is often optimal. Lower loading capacities can help to prevent peptide aggregation and improve reaction kinetics for longer or more difficult sequences. iris-biotech.de

Table 1: Comparison of Resins for Axltide Synthesis

| Resin Type | Linker | Cleavage Conditions | Advantages for Axltide Synthesis | Disadvantages |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | High TFA (e.g., 95%) | Good for direct production of deprotected peptide acid. | Risk of side reactions with acid-sensitive residues. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mild acid (e.g., 1-3% TFA) | Allows for protected peptide fragments; minimizes first amino acid racemization. | Higher cost compared to Wang resin. |

| PAM Resin | Phenylacetamidomethyl | HF or strong TFA | More stable to acid than Wang resin, suitable for Boc-SPPS. | Requires harsher cleavage conditions. |

Advanced Coupling Chemistries and Reagents for Axltide Trifluoroacetate Synthesis

The formation of the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain is a critical step in SPPS. This is achieved using coupling reagents that activate the carboxylic acid group of the new amino acid. For a peptide like Axltide, which contains a variety of amino acids including sterically hindered ones, the choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions.

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or aminium/uronium salts (e.g., HBTU, HATU, PyBOP). peptide.comsigmaaldrich.com

Carbodiimides : Diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (B1669883) (DCC) because the resulting urea (B33335) byproduct is soluble in common solvents used in SPPS. peptide.com

Onium Salts : Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling times with minimal racemization, especially when used with additives like HOBt or OxymaPure. sigmaaldrich.combachem.com HATU is particularly effective for coupling sterically hindered amino acids. sigmaaldrich.com

The Axltide sequence contains Arg(Pbf), Asp(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), and Gln(Trt) as protected amino acids in a standard Fmoc/tBu strategy. The coupling of these residues generally proceeds well with standard coupling reagents, although double coupling may be necessary in some cases to ensure complete reaction.

Table 2: Common Coupling Reagents for Axltide Synthesis

| Reagent | Class | Key Features |

|---|---|---|

| DIC/OxymaPure | Carbodiimide/Additive | Efficient, low racemization, soluble byproduct. |

| HBTU | Aminium/Uronium Salt | Popular, efficient, and cost-effective. |

| HATU | Aminium/Uronium Salt | Highly reactive, excellent for sterically hindered couplings. |

| PyBOP | Phosphonium Salt | Good for cyclizations and difficult couplings. |

| COMU | Aminium/Uronium Salt | High coupling efficiency, non-explosive, good solubility. bachem.com |

Deprotection and Cleavage Protocols for this compound

In Fmoc-based SPPS, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed at the beginning of each cycle. This is typically achieved using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

Once the synthesis of the full Axltide sequence is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed. This is typically done in a single step using a cleavage cocktail containing a strong acid. Trifluoroacetic acid (TFA) is the most common acid used for this purpose. nih.gov The cleavage cocktail also contains scavengers to quench reactive carbocations generated during the deprotection of side chains, thus preventing side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). csic.es

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC. The use of TFA in the cleavage step and often in the HPLC mobile phase results in the final peptide being isolated as a trifluoroacetate salt.

Microwave-Assisted Synthesis Enhancements for this compound

Microwave-assisted SPPS (MA-SPPS) has become a valuable tool for accelerating peptide synthesis and improving the quality of the final product, especially for longer or "difficult" sequences. Microwave irradiation can significantly reduce the time required for both coupling and deprotection steps. For a 13-amino acid peptide like Axltide, microwave energy can drive reactions to completion more efficiently, potentially reducing the need for double coupling and minimizing side reactions like aggregation. researchgate.net

Microwave-assisted synthesis can complete most amino acid couplings in as little as 5 minutes and Fmoc deprotection in 3 minutes. This technology can be particularly beneficial in overcoming potential aggregation of the growing Axltide chain on the resin.

Solution-Phase Synthesis Approaches for this compound

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of very long peptides or proteins through the ligation of smaller, purified peptide fragments. nih.gov

Segment Condensation and Ligation Techniques

In a segment condensation approach, Axltide would be synthesized by first preparing two or more smaller, protected peptide fragments. These fragments would then be coupled together in solution. A possible fragmentation strategy for Axltide could be the coupling of a C-terminal fragment like Gly-Asp(OtBu)-Tyr(tBu)-Met-Thr(tBu)-Met-Gln(Trt)-Ile-Gly with an N-terminal fragment such as Boc-Lys(Boc)-Lys(Boc)-Ser(tBu)-Arg(Pbf). This approach requires careful selection of protecting groups to ensure that only the desired peptide bond is formed.

Native Chemical Ligation (NCL) is a powerful convergent strategy for the synthesis of large peptides and proteins. NCL involves the reaction of an unprotected peptide with a C-terminal thioester and another unprotected peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. To synthesize Axltide using NCL, one could synthesize a variant of an N-terminal fragment with a C-terminal thioester and a C-terminal fragment with an N-terminal cysteine. For example, a fragment like Boc-Lys(Boc)-Lys(Boc)-Ser(tBu)-Arg(Pbf)-Gly-thioester could be ligated to Cys-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly. The additional cysteine residue could then be removed or may be a desired modification for other applications. acs.org

Strategic Protecting Group Selection for Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis (LPPS) remains a viable strategy, particularly for shorter peptides or fragment production. rsc.org A successful solution-phase synthesis of Axltide hinges on an orthogonal protecting group strategy, which allows for the selective deprotection of the N-terminal α-amino group for chain elongation while the reactive amino acid side chains remain masked. researchgate.netnih.gov

The strategy typically involves protecting the α-amino group of the incoming amino acid with a temporary group like Benzyloxycarbonyl (Z) or tert-Butyloxycarbonyl (Boc). researchgate.net The side chains of the constituent amino acids require more robust, "permanent" protecting groups that are stable during the N-terminal deprotection steps. For the Axltide sequence, this involves careful selection for its seven amino acids with reactive side chains: Lys, Ser, Arg, Asp, Tyr, Thr, and Gln.

A common approach in solution-phase synthesis is the Boc/Benzyl (Bzl) strategy. researchgate.net In this scheme, the Nα-Boc group is removed with a mild acid like TFA, while the benzyl-based side-chain protecting groups are retained until the final deprotection step, which requires a strong acid (e.g., HF) or catalytic hydrogenolysis.

Table 1: Representative Protecting Groups for Solution-Phase Axltide Synthesis (Boc/Bzl Strategy)

| Amino Acid Residue | Side Chain Functional Group | Representative Protecting Group | Removal Condition |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) / Hydrogenolysis |

| Serine (Ser) | Hydroxyl | Benzyl (Bzl) | Strong Acid (HF) / Hydrogenolysis |

| Arginine (Arg) | Guanidino | Tosyl (Tos) | Strong Acid (HF) / Sodium in liquid NH₃ |

| Aspartic Acid (Asp) | β-Carboxyl | Benzyl ester (OBzl) | Strong Acid (HF) / Hydrogenolysis |

| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF) / Hydrogenolysis |

| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) | Strong Acid (HF) / Hydrogenolysis |

| Glutamine (Gln) | Amide | Xanthyl (Xan) | Strong Acid (HF) |

Hybrid and Convergent Synthesis Strategies for Complex this compound Analogues

For the creation of complex Axltide analogues, such as those containing multiple non-canonical residues or large conjugate moieties, a linear, stepwise synthesis can be inefficient. Convergent and hybrid synthesis strategies offer a more efficient alternative. acsgcipr.orgresearchgate.net These approaches involve the independent synthesis of several peptide fragments, which are then joined together in a subsequent step, a process known as chemical ligation. rsc.orgnih.gov

A powerful and widely used method for fragment condensation is Native Chemical Ligation (NCL). nih.govrsc.org This technique allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution. ethz.ch It requires one fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. nih.gov The reaction forms a native peptide bond at the ligation site.

To synthesize a complex Axltide analogue, the 13-residue sequence could be strategically divided into two or more fragments. For example:

Fragment A: H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-COSR (a C-terminal thioester)

Fragment B: H-Cys -Met-Thr-Met-Gln-Ile-Gly-OH (with an N-terminal Cysteine)

Fragment A and a modified Fragment B (substituting Met for Cys at the ligation site) could be synthesized separately, perhaps using automated SPPS for speed and efficiency. These purified fragments would then be reacted in solution via NCL. This convergent approach is highly advantageous for incorporating modifications into a specific region of the peptide without having to carry the modified residue through all the steps of a lengthy linear synthesis. nih.gov

Chemical Modifications and Derivatization Strategies of this compound

The base Axltide sequence serves as a platform for numerous chemical modifications designed to probe biological systems, enhance stability, or improve assay performance.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

To overcome the inherent limitations of natural peptides, such as poor stability against proteolysis and low bioavailability, non-canonical amino acids and peptidomimetics can be incorporated into the Axltide sequence. nih.gov These modifications aim to create analogues with improved drug-like properties or to enforce specific secondary structures. wjarr.com While specific examples for Axltide are not prevalent in the literature, the principles of peptidomimetic design are directly applicable.

Strategies include:

Enhancing Proteolytic Stability: Replacing L-amino acids at positions susceptible to enzymatic cleavage with their D-enantiomers can significantly increase the peptide's half-life.

Constraining Conformation: Introducing conformationally restricted amino acids, such as N-methylated amino acids or α,α-disubstituted amino acids, can reduce the peptide's flexibility. wjarr.com This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for the Axl kinase.

Backbone Modification: The peptide bond itself can be replaced with an isostere (e.g., a reduced amide bond or a retro-inverso bond) to block recognition by proteases.

Table 2: Potential Peptidomimetic Modifications for Axltide Analogues

| Modification Type | Example | Purpose |

| D-Amino Acid Substitution | Replacing L-Lys with D-Lys | Increase resistance to proteases |

| N-Alkylation | N-methyl Glycine (B1666218) | Introduce local conformational constraint, improve membrane permeability |

| Backbone Isostere | Reduced amide bond (ψ[CH₂-NH]) | Confer resistance to enzymatic degradation |

| Side Chain Homologation | Homotyrosine instead of Tyrosine | Alter side chain length and positioning to probe binding pocket |

Site-Specific Labeling and Conjugation for Research Probes

For use in various bioassays, Axltide is often derivatized with specific labels or conjugated to surfaces. Site-specific modification is crucial to ensure that the label does not interfere with kinase recognition.

Immobilization: A common strategy for creating peptide microarrays for high-throughput kinase screening involves the oriented immobilization of the substrate. nih.govresearchgate.net Research has shown that Axltide can be synthesized with an N-terminal cysteine residue. researchgate.net This cysteine provides a unique reactive handle for covalent attachment to surfaces functionalized with thioester or maleimide (B117702) groups, ensuring a uniform orientation that presents the phosphorylation site to the kinase.

Biotinylation: The conjugation of biotin (B1667282) to the peptide allows for strong, non-covalent binding to streptavidin-coated surfaces or probes. Biotin-Axltide is a commercially available reagent used in a variety of kinase assays, often for capture or detection purposes. nih.gov

Fluorescent Labeling: Attaching a fluorescent dye (fluorophore) allows for the direct detection of peptide binding or can be used in fluorescence polarization assays. For kinase assays, fluorescently labeled anti-phospho-amino acid antibodies are often used as a non-radioactive method to detect the phosphorylation of an immobilized substrate like Axltide. nih.govbmglabtech.com

Table 3: Labeling and Conjugation Strategies for Axltide

| Label/Tag | Attachment Strategy | Typical Position | Application |

| Cysteine | Addition to the N-terminus during synthesis | N-terminus | Site-specific immobilization on gold or thio-reactive surfaces researchgate.net |

| Biotin | Coupling to the N-terminal amine or Lys side chain | N-terminus or Lys | Immobilization on streptavidin surfaces, affinity purification nih.gov |

| Fluorophore | Coupling to the N-terminal amine or Lys side chain | N-terminus or Lys | Fluorescence-based detection assays, binding studies |

Cyclization and Stapling Methodologies for Conformational Constraint

Linear peptides like Axltide are typically highly flexible in solution. Cyclization and stapling are advanced strategies used to pre-organize a peptide into its bioactive conformation, which is often an α-helix or a β-turn. nih.govresearchgate.net This conformational constraint can lead to increased binding affinity, enhanced proteolytic resistance, and improved cell permeability. nih.gov

Hydrocarbon Stapling: This technique involves replacing two amino acids in a peptide sequence with non-natural, olefin-bearing amino acids, typically at the i and i+4 or i and i+7 positions to stabilize an α-helix. rsc.org A subsequent ring-closing olefin metathesis reaction creates a covalent, all-hydrocarbon "staple" on the non-binding face of the peptide. This has been successfully applied to create potent inhibitors of other kinases. acs.orgmdpi.comresearchgate.net An Axltide analogue could be stapled to constrain its structure and study how conformation affects its recognition and phosphorylation by Axl.

Lactam Bridge Cyclization: A macrocycle can be formed by creating an amide bond between the side chains of two amino acids, such as the ε-amino group of Lysine and the β- or γ-carboxyl group of Aspartic or Glutamic acid, respectively. nih.govacs.org This "lactam bridge" is a common method for inducing and stabilizing turn structures in peptides. researchgate.net

Phosphorylation and Glycosylation Strategies in Axltide Research

Phosphorylation: The primary application of Axltide is as a substrate for phosphorylation on its tyrosine residue by kinases like Axl. mdpi.combachem.com The chemical synthesis of the phosphorylated version, phospho-Axltide (pAxltide), is essential for use as a standard in analytical methods, as a control in assays, or as an inhibitor in binding studies. Synthetic phosphopeptides are typically prepared using SPPS with one of two main approaches:

Building Block Approach: An Fmoc-protected, phosphorylated amino acid (e.g., Fmoc-Tyr(PO(OBzl)₂)-OH) is incorporated directly into the sequence during synthesis. genscript.com

Post-Synthetic Phosphorylation: The peptide is first assembled with an unprotected hydroxyl group on the tyrosine. The tyrosine is then phosphorylated on the solid support using a phosphoramidite (B1245037) reagent followed by oxidation. capes.gov.brgenscript.com

Glycosylation: Glycosylation is a critical post-translational modification that can affect protein stability, function, and recognition. bachem.comrsc.org While there is no direct evidence of glycosylated Axltide in the literature, the Axl receptor itself is a glycoprotein. Synthesizing glycosylated Axltide analogues could be a valuable strategy to investigate the influence of carbohydrates on kinase-substrate interactions. The synthesis of glycopeptides is most commonly achieved by incorporating pre-formed glycosylated amino acid building blocks (e.g., Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH) during SPPS. glytech-inc.comeurogentec.com

Advanced Structural Elucidation and Conformational Analysis of Axltide Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Axltide Trifluoroacetate (B77799)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nmims.edu For a flexible peptide like Axltide, NMR is particularly powerful as it can characterize the ensemble of conformations the peptide adopts in solution, rather than a single static structure. nih.govnmims.edu The trifluoroacetate counterion can sometimes interfere with structural analysis by FTIR due to a strong IR band that overlaps with the peptide's amide I band, and it can also influence the secondary structure. genscript.com

2D NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Sequence Assignment

The first step in a detailed NMR analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the peptide sequence. This is achieved through a suite of two-dimensional (2D) NMR experiments. nmims.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal through-bond scalar couplings between protons. A TOCSY experiment is particularly useful as it establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of the amino acid type. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. This provides crucial information for determining the peptide's three-dimensional fold and the sequence-specific assignment of amino acids by linking adjacent residues. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This provides the chemical shifts for the backbone and side-chain carbons and nitrogens. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei, which helps to confirm assignments and piece together the molecular structure. mdpi.com

For Axltide, with its 13 amino acid residues, these techniques would be systematically applied to create a complete spectral assignment. An illustrative table of expected ¹H and ¹³C chemical shift ranges for the amino acid residues in Axltide is provided below, based on typical random coil values which serve as a reference point for flexible peptides. nmims.edu

| Amino Acid Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) | Other ¹H Signals (ppm) |

| Lys (K) | 4.35 | 56.4 | 32.8 | 1.4-1.9 (β,γ,δ), 3.0 (ε) |

| Ser (S) | 4.50 | 58.3 | 63.8 | 3.9 (β) |

| Arg (R) | 4.38 | 56.1 | 30.8 | 1.6-1.9 (β,γ), 3.2 (δ) |

| Gly (G) | 3.97 | 45.1 | - | 3.97 (α) |

| Asp (D) | 4.76 | 54.2 | 41.2 | 2.7-2.8 (β) |

| Tyr (Y) | 4.66 | 57.8 | 38.8 | 3.0 (β), 6.7-7.1 (Aromatic) |

| Met (M) | 4.52 | 55.4 | 32.9 | 2.1 (γ), 2.6 (ε-CH₃) |

| Thr (T) | 4.35 | 61.9 | 69.8 | 4.2 (β), 1.2 (γ-CH₃) |

| Gln (Q) | 4.37 | 55.8 | 29.4 | 2.1-2.4 (β,γ) |

| Ile (I) | 4.19 | 61.1 | 38.6 | 1.9 (β), 0.9-1.4 (γ,δ) |

| Note: These are representative chemical shift ranges. Actual values for Axltide Trifluoroacetate in a specific solvent and at a given temperature and pH would need to be determined experimentally. The trifluoroacetate counterion itself can also influence chemical shifts. |

Conformational Ensemble Determination using NMR Data

Due to the inherent flexibility of many peptides, Axltide likely exists not as a single rigid structure, but as an ensemble of interconverting conformations. researchgate.net NMR data provides time- and ensemble-averaged information. Computational methods are used to translate this data into a representative set of structures. frontiersin.org

The process involves:

Deriving Structural Restraints: NOESY cross-peaks are converted into upper-limit distance constraints between protons. Scalar coupling constants (³J(HNα)) from 1D or COSY spectra are used to derive dihedral angle constraints for the peptide backbone (φ angles).

Molecular Dynamics (MD) Simulations: These constraints are used to guide MD simulations, generating a large pool of possible conformations that are consistent with the experimental data.

Ensemble Selection: From this pool, a smaller subset of conformers is selected that best represents the experimental NMR data as a whole. This final selection is termed the conformational ensemble. frontiersin.org

Paramagnetic Relaxation Enhancement (PRE) Studies for Long-Range Interactions

For flexible or disordered peptides where long-range NOEs may be sparse or absent, Paramagnetic Relaxation Enhancement (PRE) offers a powerful alternative for obtaining long-range distance information (up to ~25 Å).

The technique involves introducing a paramagnetic center, such as a nitroxide spin label (e.g., MTSL), at a specific site in the peptide. This is typically achieved by first introducing a cysteine residue via site-directed mutagenesis, which can then be specifically labeled. The paramagnetic label induces an increase in the relaxation rates of nearby nuclear spins, which can be measured as a decrease in signal intensity in the NMR spectrum. The magnitude of the PRE effect is proportional to 1/r⁶, where r is the distance between the nucleus and the paramagnetic center. By placing the label at different positions within the Axltide sequence and measuring the PRE effects across the entire peptide, a network of long-range distance restraints can be generated, providing crucial information about the global fold and conformational dynamics.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound Structures

While NMR is ideal for studying molecules in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution snapshots of molecules in a solid (crystalline) or vitrified-ice state, respectively.

Crystallization Strategies for this compound and its Complexes

Obtaining a well-diffracting crystal is the primary prerequisite for X-ray crystallography. This represents a significant challenge for a small, flexible peptide like Axltide. Its conformational heterogeneity often prevents the formation of a well-ordered crystal lattice.

Potential strategies to overcome this include:

Co-crystallization: Crystallizing Axltide in a complex with a larger, more structured binding partner, such as a domain of the Axl receptor kinase or a specific antibody. The larger molecule can provide a rigid scaffold, forcing the peptide into a more stable conformation.

Fragment Screening: Using smaller fragments of Axltide that may be more amenable to crystallization.

Modifying the Peptide: Introducing mutations or chemical modifications to reduce flexibility and promote crystal contacts.

Resolution and Refinement of Three-Dimensional Structures

If a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The quality of the final structure is described by its resolution, measured in angstroms (Å), with lower numbers indicating higher detail. For a peptide-protein complex, a resolution of 2-3 Å would be sufficient to clearly define the peptide's binding mode and interactions. rcsb.org

An illustrative table of the type of data that would be generated from a successful X-ray crystallography experiment on an Axltide complex is shown below.

| Data Collection & Refinement Statistics | Illustrative Values (for an Axltide-Protein Complex) |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions (Å) | a=50.1, b=75.3, c=90.5 |

| Resolution (Å) | 2.1 |

| R-work / R-free (%) | 19.5 / 23.2 |

| No. of Unique Reflections | 25,430 |

| Completeness (%) | 99.1 |

| Average B-factor (Ų) | 35.4 |

| Note: This table is purely illustrative to demonstrate the parameters obtained in an X-ray crystallography study. No such published data exists for this compound. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is an indispensable technique for analyzing the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The far-UV region of the spectrum (185-240 nm) is particularly sensitive to the peptide backbone conformation, allowing for the quantification of structural motifs such as α-helices, β-sheets, and random coils. creative-proteomics.com

The secondary structure of a peptide dictates its CD spectral features. americanpeptidesociety.org Distinct signatures characterize each structural element:

α-Helices typically show a positive peak around 190-195 nm and two strong negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coils or disordered structures generally exhibit a strong negative peak below 200 nm with a less defined spectrum. americanpeptidesociety.org

By deconvoluting the CD spectrum of Axltide, the percentage of each secondary structure component can be estimated. While specific experimental data for Axltide is not publicly available, a hypothetical analysis based on typical peptide behavior is presented below.

Table 1: Hypothetical Secondary Structure Content of Axltide in Aqueous Buffer

| Secondary Structure | Characteristic CD Wavelengths (nm) | Estimated Content (%) |

|---|---|---|

| α-Helix | +192, -208, -222 | 15% |

| β-Sheet | +195, -217 | 35% |

Note: This data is illustrative and represents a potential conformational distribution for a peptide of this size and nature.

CD spectroscopy is highly effective for monitoring how a peptide's conformation shifts in response to changes in its environment, such as pH, temperature, or solvent polarity. americanpeptidesociety.orgbibliotekanauki.pl These factors can induce transitions between α-helical, β-sheet, and random coil structures, which are readily detected as changes in the CD spectrum. researchgate.netcreative-biostructure.com For instance, increasing temperature can destabilize ordered structures, leading to an increase in random coil content. researchgate.net Similarly, changes in pH can alter the protonation state of acidic (Asp) and basic (Lys, Arg) residues in Axltide, modifying electrostatic interactions that stabilize its fold. The trifluoroacetate (TFA) counter-ion itself, a remnant of peptide synthesis, can also influence conformation.

Table 2: Illustrative Example of Temperature-Induced Conformational Changes in Axltide Monitored by CD Spectroscopy

| Temperature (°C) | α-Helix Content (%) | β-Sheet Content (%) | Random Coil/Turns Content (%) |

|---|---|---|---|

| 25 | 15 | 35 | 50 |

| 50 | 12 | 30 | 58 |

| 75 | 8 | 22 | 70 |

Note: This table provides a hypothetical representation of how Axltide's secondary structure might change with increasing temperature, leading to denaturation.

Evaluation of Helical, Sheet, and Random Coil Content

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide detailed information about a molecule's structure by probing its vibrational modes. umich.edu For peptides, the amide I band (1600–1700 cm⁻¹) is the most informative region for secondary structure analysis as it primarily involves the C=O stretching vibration of the peptide backbone. nih.govleibniz-fli.de The precise frequency of the amide I band is sensitive to hydrogen bonding patterns, which differ between helices, sheets, and coils. acs.orgmedium.com

α-Helical structures typically show an amide I band around 1650–1658 cm⁻¹. lew.ro

β-Sheet structures have a characteristic major band in the 1620–1640 cm⁻¹ range. nih.gov

Random Coil conformations are generally associated with a band around 1642-1648 cm⁻¹. nih.gov

A significant challenge in the IR analysis of synthetic peptides like this compound is the interference from the trifluoroacetate (TFA) counter-ion. TFA exhibits a strong absorption band around 1673 cm⁻¹, which can overlap with and obscure the β-turn and parts of the α-helix regions of the amide I band. researchgate.net Therefore, removal or spectral subtraction of the TFA signal is often necessary for accurate structural interpretation. nih.gov

Raman spectroscopy is a complementary technique that measures light scattering rather than absorption. springernature.com It is less susceptible to interference from water, and because its selection rules differ from IR (relying on changes in polarizability versus dipole moment), it can provide additional and confirmatory structural information. springernature.comtu-braunschweig.de

Table 3: Characteristic Amide I Vibrational Frequencies for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) (IR Spectroscopy) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1642 - 1648 |

Source: Data compiled from multiple spectroscopic studies. nih.govlew.ro

Advanced Mass Spectrometry (MS) for Structural Confirmation and Post-Synthetic Modifications

Mass spectrometry is a cornerstone technique for the structural verification of synthetic peptides, providing precise mass measurement and sequence confirmation. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. nih.govamericanpharmaceuticalreview.com For Axltide, HRMS confirms the successful synthesis of the peptide by matching the experimentally measured exact mass to the theoretically calculated mass based on its amino acid sequence (H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-OH). nih.gov This analysis is crucial for verifying purity and identifying any unexpected modifications.

Table 4: Theoretical and High-Resolution Mass Data for Axltide

| Parameter | Value | Source |

|---|---|---|

| Amino Acid Sequence | KKSRGDYMTMQIG | PubChem nih.gov |

| Molecular Formula (Peptide only) | C₆₃H₁₀₇N₁₉O₂₀S₂ | Calculated |

| Theoretical Monoisotopic Mass | 1513.7388 Da | Calculated |

| Theoretical Exact Mass (as TFA salt) | 1627.7310 Da | PubChem nih.gov |

| Expected Experimental HRMS (m/z) | [M+H]⁺: 1514.7461 | Calculated |

| [M+2H]²⁺: 757.8769 | Calculated |

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of a peptide. nih.govnih.gov In an MS/MS experiment, the peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). wikipedia.org This fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edulibretexts.org

The mass difference between consecutive ions in the b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming that it matches the intended Axltide sequence. nih.govlibretexts.org

Table 5: Theoretical Monoisotopic m/z Values for Singly Charged b- and y-ions of Axltide

| # | Amino Acid | b-ion (m/z) | y-ion (m/z) | Amino Acid | # |

|---|---|---|---|---|---|

| 1 | K | 129.1022 | 1514.7461 | - | 13 |

| 2 | K | 257.2000 | 1386.6439 | G | 12 |

| 3 | S | 344.2320 | 1329.6225 | I | 11 |

| 4 | R | 500.3309 | 1216.5384 | Q | 10 |

| 5 | G | 557.3524 | 1088.4798 | M | 9 |

| 6 | D | 672.3793 | 957.4372 | T | 8 |

| 7 | Y | 835.4426 | 856.3899 | M | 7 |

| 8 | M | 966.4853 | 725.3473 | Y | 6 |

| 9 | T | 1067.5330 | 562.2840 | D | 5 |

| 10 | M | 1198.5756 | 447.2571 | G | 4 |

| 11 | Q | 1326.6342 | 390.2356 | R | 3 |

| 12 | I | 1439.7183 | 234.1367 | S | 2 |

Note: Masses are calculated for the singly charged [M+H]⁺ fragment ions.

Table of Compounds

| Compound Name | Abbreviation / Other Names | Chemical Formula |

|---|---|---|

| This compound | H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-OH TFA; KKSRGDYMTMQIG TFA | C₆₅H₁₀₈F₃N₁₉O₂₂S₂ |

| Trifluoroacetic Acid | TFA | C₂HF₃O₂ |

| L-Lysine | Lys, K | C₆H₁₄N₂O₂ |

| L-Serine | Ser, S | C₃H₇NO₃ |

| L-Arginine | Arg, R | C₆H₁₄N₄O₂ |

| Glycine (B1666218) | Gly, G | C₂H₅NO₂ |

| L-Aspartic Acid | Asp, D | C₄H₇NO₄ |

| L-Tyrosine | Tyr, Y | C₉H₁₁NO₃ |

| L-Methionine | Met, M | C₅H₁₁NO₂S |

| L-Threonine | Thr, T | C₄H₉NO₃ |

| L-Glutamine | Gln, Q | C₅H₁₀N₂O₃ |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins and peptides in solution. nih.gov This method monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a deuterated solvent. nih.gov The exchange rate is highly dependent on the local and global structure of the molecule, including solvent accessibility and hydrogen bonding. Regions of the molecule that are flexible or exposed to the solvent will exchange hydrogens for deuterium more rapidly, while regions that are rigid or buried within the structure will exchange more slowly. nih.gov

The general workflow for an HDX-MS experiment involves several key steps. Initially, the peptide, such as Axltide, is incubated in a deuterated buffer (containing D₂O) for specific periods. singmass.sg Following the labeling period, the exchange reaction is quenched by rapidly lowering the pH and temperature. singmass.sg A common component of the quench buffer is Trifluoroacetic acid (TFA), which helps to lower the pH to approximately 2.5, effectively minimizing further exchange. singmass.sg The quenched sample is then often subjected to proteolysis, for example, using an acid-stable protease like pepsin, to generate smaller peptide fragments. singmass.sg These fragments are subsequently separated by liquid chromatography and analyzed by a mass spectrometer to measure the extent of deuterium incorporation. singmass.sg

By comparing the deuterium uptake of this compound in different states (e.g., free versus bound to a target), researchers can identify regions of the peptide that undergo conformational changes. singmass.sg For instance, a decrease in deuterium exchange in a particular region upon binding to a receptor would suggest that this area has become more protected, possibly because it is part of the binding interface or has adopted a more rigid structure. Conversely, an increase in exchange would indicate a region has become more flexible or exposed.

The data from HDX-MS experiments can be used to generate deuterium uptake plots for specific peptides derived from Axltide. These plots reveal the kinetics of the exchange process and provide insights into the peptide's structural dynamics.

Table 1: Illustrative HDX-MS Data for a Hypothetical Axltide-Derived Peptide

| Time (minutes) | % Deuterium Uptake (Free Axltide) | % Deuterium Uptake (Bound Axltide) |

| 1 | 35 | 15 |

| 10 | 60 | 30 |

| 30 | 85 | 50 |

| 60 | 95 | 65 |

This table illustrates hypothetical data showing reduced deuterium uptake in a bound state, suggesting conformational stabilization.

Computational Approaches in this compound Conformational Space Exploration

Computational methods are indispensable for exploring the vast conformational landscape of peptides like this compound. mdpi.com These approaches complement experimental techniques by providing detailed, atomistic-level insights into the dynamic nature of molecules.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it behaves in a solution environment. The simulation begins with an initial 3D structure of the peptide, which is then placed in a simulated environment, such as a box of water molecules. mdpi.comnih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of very small time steps. mdpi.com

Table 2: Key Parameters in a Typical MD Simulation of Axltide

| Parameter | Value/Description |

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Solvent Model | e.g., TIP3P, SPC/E |

| Temperature | 300 K (physiological) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to Microseconds |

Conformational Sampling and Free Energy Landscape Analysis

A key challenge in studying peptide dynamics is to adequately sample the vast number of possible conformations. The free energy landscape is a conceptual map that represents the free energy of a system as a function of its conformational coordinates. researchgate.netgithub.com The valleys on this landscape correspond to stable or metastable conformational states, while the peaks represent the energy barriers for transitioning between these states. arxiv.org

To construct a free energy landscape for this compound, data from extensive MD simulations are analyzed. readthedocs.io Principal Component Analysis (PCA) is often used to reduce the dimensionality of the complex conformational data into a few principal components that describe the major motions of the peptide. researchgate.net The free energy can then be calculated as a function of these principal components. readthedocs.io

The resulting landscape provides a visual representation of the dominant conformational states of Axltide and the energetic pathways for transitions between them. github.com This allows for the identification of the most probable and functionally relevant conformations. For example, the analysis might reveal a dominant low-energy conformation and several less populated, higher-energy states that may be important for binding to a receptor. aps.org By understanding the free energy landscape, researchers can gain insights into the thermodynamic and kinetic aspects of Axltide's function. readthedocs.io

Mechanistic Investigations of Axltide Trifluoroacetate at the Molecular and Cellular Level Excluding Clinical Outcomes

Molecular Recognition and Binding Mechanisms of Axltide Trifluoroacetate (B77799)

The molecular recognition of Axltide Trifluoroacetate is primarily dictated by the peptide sequence's interaction with the active sites of specific enzymes. A secondary interaction can be attributed to the trifluoroacetate counterion, which has been shown to have its own biological activity. The peptide contains the amino acid sequence Arg-Gly-Asp (RGD), a well-established motif for binding to integrin receptors, suggesting a potential for interaction with this class of cell surface proteins. rsc.orgresearchgate.net

Direct kinetic and thermodynamic data for Axltide binding to its target kinases are not extensively published, as it is typically used as a substrate in activity assays rather than in binding studies. However, the principles of its interaction can be understood through related systems.

The interaction between Axltide and its target kinases is a transient, catalytic one. The peptide binds to the kinase's active site, is phosphorylated, and then dissociates. The kinetics of this process are governed by Michaelis-Menten parameters (Kₘ and kₖₐₜ), which characterize substrate affinity and turnover rate, respectively. sigmaaldrich.com

The presence of the RGD sequence in Axltide is significant, as this motif is a canonical ligand for many integrin receptors. rsc.org Studies on the binding of RGD-containing peptides to integrins, such as αvβ3, provide a model for this potential interaction. These interactions are characterized by specific kinetic and thermodynamic profiles, often measured by techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). rsc.orgacs.org For instance, SPR has been used to characterize the binding kinetics of a cyclic RGD peptide complex to immobilized integrin αvβ3, demonstrating reversible, specific binding. rsc.org The study of protein-protein interactions using these methods allows for the determination of binding affinity (Kₐ), dissociation constants (K₋), and the underlying thermodynamic forces (enthalpy and entropy) driving the recognition process. harvard.edunih.govrsc.org

| Interaction Type | Interacting Molecules | Relevant Parameters | Description |

| Enzyme-Substrate | Axltide & Kinases (e.g., Axl, JAK2) | Kₘ, kₖₐₜ | Transient binding in the enzyme active site leading to phosphorylation of the tyrosine residue on Axltide. medchemexpress.com |

| Receptor-Ligand (putative) | Axltide (RGD motif) & Integrins | K₋, kₐ, Kₐ | The RGD sequence is known to mediate binding to integrin receptors, a well-studied interaction. rsc.orgresearchgate.net |

While a specific crystal structure of Axltide bound to one of its target kinases is not available, the interaction interface can be inferred from the known structures of kinases and kinase-substrate complexes. The binding of a peptide substrate like Axltide occurs in the catalytic cleft of the kinase, a region that also binds ATP. The specificity of the interaction is determined by the amino acid residues surrounding the phosphorylatable tyrosine in Axltide, which make contact with corresponding residues in the kinase's active site.

Structural studies of related complexes, such as the β2 adrenergic receptor-Gs protein complex, reveal the nature of protein-protein interfaces, showing how specific helices and loops from each partner contribute to the binding surface. nih.gov For RGD-integrin interactions, crystal structures have shown that the RGD loop of a ligand fits into a binding pocket at the interface between the α and β subunits of the integrin. researchgate.net This provides a structural blueprint for how the RGD sequence within Axltide could be recognized by cell surface receptors.

The use of cross-linking with mass spectrometry (XL-MS) is a powerful technique in structural biology for mapping interaction interfaces in complex biological samples, providing distance constraints that can help model the structure of protein-peptide complexes. arxiv.org

Several biophysical techniques are available to study the kinetics and thermodynamics of peptide-protein interactions, which are applicable to the Axltide system. physicallensonthecell.org

Surface Plasmon Resonance (SPR) is an optical method used for real-time, label-free analysis of molecular interactions. wikipedia.orgnih.govharvard.edu In a typical experiment, a target protein (e.g., a kinase or integrin) is immobilized on a sensor chip, and a solution containing Axltide is flowed over the surface. harvard.edu The binding and dissociation are measured by changes in the refractive index at the surface, which generates a sensorgram showing the association and dissociation phases. cytivalifesciences.com This data can be used to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). harvard.edu SPR is widely used to characterize interactions involving small molecules, peptides, and proteins. dovepress.comevotec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.comtainstruments.com In an ITC experiment, a solution of Axltide would be titrated into a sample cell containing the target protein. mosbri.eu The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile. malvernpanalytical.comnih.gov ITC is a valuable tool for validating binding affinities and understanding the driving forces behind molecular recognition. nih.govnih.gov While no direct ITC data for Axltide binding is published, the technique has been used in assays involving Axltide to characterize the thermodynamics of inhibitor binding to the target kinase. nih.gov

| Assay Technique | Principle | Key Outputs | Relevance to Axltide |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. cytivalifesciences.com | kₐ, k₋, K₋ (Affinity) | Can quantify the binding kinetics of the Axltide peptide to immobilized kinases or integrins. acs.orgharvard.edu |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. malvernpanalytical.com | K₋ (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | Can provide a full thermodynamic profile of the Axltide-protein interaction in its native state. harvard.edumosbri.eu |

Protein-Axltide Trifluoroacetate Interaction Interfaces (Structural Biology Focus)

Enzymatic Interaction Studies with this compound

Axltide is primarily utilized as a tool in enzymology to probe the activity of various protein kinases. medchemexpress.com

Axltide is a well-established substrate for several protein tyrosine kinases. medchemexpress.com Its sequence is derived from a key signaling protein, the insulin (B600854) receptor substrate 1, which explains its recognition by kinases involved in cellular signaling pathways. The catalytic mechanism involves the transfer of the gamma-phosphate group from an ATP molecule to the hydroxyl group of the single tyrosine residue within the Axltide peptide sequence, a reaction catalyzed by the kinase. Assays measuring the activity of these kinases often use Axltide in combination with ATP and the enzyme of interest. upenn.edugoogle.com

Kinases Known to Phosphorylate Axltide:

DDR2 medchemexpress.comnih.gov

Mst1 medchemexpress.commedchemexpress.com

JAK2 medchemexpress.commedchemexpress.com

Anaplastic lymphoma kinase (ALK) (as MS-Axltide) nih.gov

Insulin Receptor (IR) google.comnih.gov

Insulin-like growth factor 1 receptor (IGF1R) nih.gov

The specificity of these kinases for Axltide allows it to be used in screening for kinase inhibitors. For example, a study on JAK2 inhibitors used a fusion protein substrate derived from the autophosphorylation sites of human JAK2, highlighting the principle of using specific peptide sequences to assay kinase activity. nih.gov

While Axltide itself is a substrate, its analogues can be designed to act as enzyme inhibitors. A common strategy in drug discovery is to create substrate analogues that bind to the enzyme's active site but cannot be turned over, thus acting as competitive inhibitors. sigmaaldrich.com For Axltide, this could involve modifying or replacing the phosphorylatable tyrosine residue to prevent the phosphotransfer reaction. Transition-state analogues, which mimic the geometry and electronics of the enzymatic transition state, are another class of potent and specific inhibitors. nih.gov

Conversely, some molecules can act as enzyme activators. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that increases the enzyme's activity. sigmaaldrich.com Interestingly, the trifluoroacetate (TFA) counterion present in commercially supplied Axltide can have its own biological activity. Research has shown that trifluoroacetate can act as a selective allosteric modulator of the glycine (B1666218) receptor, enhancing the currents elicited by low concentrations of the agonist glycine. This highlights the importance of considering the potential effects of counterions in biological assays.

Intracellular Trafficking and Localization Mechanisms of this compound (Cellular Models)

Live-Cell Imaging Techniques for this compound Tracing

To visualize the dynamic movement of molecules within living cells, researchers employ a variety of sophisticated live-cell imaging techniques. promega.canih.gov These methods allow for the real-time observation of cellular processes without the need for fixing and killing the cells, which only provides a static snapshot. promega.canih.gov

Fluorescent and bioluminescent reporters are key tools in live-cell imaging. promega.ca Fluorescent reporters, like green fluorescent protein (GFP) and its spectral variants, can be attached to proteins of interest, allowing for their tracking within the cell. nih.govsigmaaldrich.com Bioluminescent reporters, on the other hand, generate light through enzymatic reactions, offering the advantage of minimal phototoxicity and background interference, making them suitable for long-term imaging studies. promega.ca

Advanced imaging modalities such as fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) provide quantitative data on the mobility and binding kinetics of fluorescently-tagged proteins. nih.gov These techniques have been instrumental in studying the spatiotemporal dynamics of various cellular components. nih.gov

For tracing molecules like Axltide, which are peptides, a common approach is to label them with fluorescent dyes. For instance, a cysteine residue can be incorporated into the Axltide peptide sequence to facilitate attachment to gold nanoparticles for surface-enhanced Raman scattering (SERS) based detection. acs.orgnih.gov This allows for real-time monitoring of events like phosphorylation. nih.gov Another strategy involves labeling with fluorescent dyes such as Atto655 to observe intracellular trafficking and sorting. biorxiv.org

The table below summarizes some of the live-cell imaging techniques applicable to tracing molecules like Axltide.

| Imaging Technique | Principle | Application for Axltide Tracing |

| Fluorescence Microscopy | Utilizes fluorescently labeled molecules that emit light upon excitation with a specific wavelength. thermofisher.com | Tracking the localization and movement of fluorescently tagged Axltide within cellular compartments. sigmaaldrich.com |

| Confocal Microscopy | Employs a pinhole to reject out-of-focus light, providing high-resolution optical sections of the specimen. | Generating detailed 3D reconstructions of Axltide's distribution within the cell. |

| Surface-Enhanced Raman Scattering (SERS) | Enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. acs.orgnih.gov | Real-time monitoring of post-translational modifications of Axltide, such as phosphorylation. acs.orgnih.gov |

| Fluorescence Recovery After Photobleaching (FRAP) | Measures the rate of fluorescence recovery in a photobleached region to determine molecular mobility. nih.gov | Quantifying the diffusion and binding kinetics of Axltide within specific cellular microenvironments. nih.gov |

Mechanisms of Cellular Uptake and Release (e.g., endocytosis pathways)

The entry of macromolecules like peptides into cells is a regulated process, often involving various forms of endocytosis. nih.govresearchgate.netbeilstein-journals.org Endocytosis is an active process where the cell engulfs substances by enclosing them in a vesicle. beilstein-journals.org The main endocytic pathways include phagocytosis (for large particles), and several forms of pinocytosis (for fluids and solutes) such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govbeilstein-journals.org

The specific pathway utilized can depend on the physicochemical properties of the peptide, its concentration, and the cell type. beilstein-journals.org For instance, cell-penetrating peptides (CPPs), which are often positively charged like Axltide, can utilize multiple uptake mechanisms. nih.gov

Once inside the cell, the internalized vesicles, known as endosomes, undergo maturation. mdpi.com They can traffic through early endosomes, which can recycle their contents back to the plasma membrane, or mature into late endosomes that eventually fuse with lysosomes for degradation. mdpi.comrsc.org The escape from these endosomal compartments is a crucial step for the cytosolic delivery of the peptide. researchgate.net

Studies on nanoparticles of similar sizes to peptides have shown that even small differences in size can influence their intracellular trafficking and uptake efficiency. mdpi.comnih.gov For example, smaller nanoparticles have been observed to be taken up more efficiently by breast cancer cells. mdpi.com The surface charge and the presence of specific counterions, such as trifluoroacetate, can also potentially influence these processes. nih.govnih.govgenscript.com

Signal Transduction Pathway Modulation by this compound

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. wikipedia.org These pathways are often organized as cascades of biochemical reactions, where an initial signal is amplified and transmitted through a series of molecular interactions, ultimately leading to a specific cellular response. wikipedia.org

Activation/Deactivation of Downstream Signaling Cascades

Axltide is recognized as a substrate for several kinases, including Axl, DDR2, Mst1, and JAK2. ruixibiotech.com Kinases are enzymes that play a pivotal role in signal transduction by adding phosphate (B84403) groups to other molecules, a process known as phosphorylation. nih.gov This modification can either activate or deactivate the target protein, thus propagating the signal downstream. nih.gov

The interaction of Axltide with these kinases suggests its involvement in the signaling pathways they regulate. For example, the Axl receptor tyrosine kinase is involved in various cellular processes, and its signaling can be modulated by molecules that affect its kinase activity. aacrjournals.org Similarly, DDR2, a collagen receptor, activates signaling networks that control fundamental cellular processes. portlandpress.com

The activation or deactivation of a signaling cascade often involves a series of phosphorylation events. nih.gov For example, the activation of a receptor tyrosine kinase can lead to the phosphorylation of downstream signaling proteins, initiating a cascade that might involve pathways like the MAPK/ERK pathway or the PI3K/Akt pathway. nih.govnih.gov These pathways are crucial in regulating cell proliferation, survival, and differentiation. nih.gov

Identification of Key Signaling Nodes Affected by this compound

A key signaling node is a molecule within a signaling pathway that plays a critical role in transmitting or integrating signals. nih.govnih.gov Identifying which nodes are affected by a particular compound is essential for understanding its mechanism of action.

Given that Axltide serves as a substrate for kinases like Axl and DDR2, these kinases themselves are key signaling nodes directly impacted by Axltide. ruixibiotech.comaacrjournals.orgportlandpress.com The phosphorylation of Axltide by these kinases is a primary event that can trigger downstream signaling.

Downstream of these kinases, other important signaling nodes could be affected. For instance, the activation of Axl can lead to the phosphorylation and activation of proteins involved in the PI3K/Akt/mTOR and MAPK pathways. nih.gov Similarly, DDR2 signaling can lead to the phosphorylation of a variety of downstream targets, including the protein tyrosine phosphatase SHP-2. portlandpress.com

The table below outlines potential key signaling nodes that could be modulated by this compound, based on its known interactions.

| Signaling Pathway | Potential Key Signaling Nodes | Implication of Modulation |

| Axl Receptor Signaling | Axl Kinase, PI3K, Akt, mTOR | Regulation of cell survival, proliferation, and migration. aacrjournals.orgnih.gov |

| DDR2 Receptor Signaling | DDR2 Kinase, SHP-2 | Control of cell differentiation, proliferation, and motility in response to collagen. portlandpress.com |

| JAK/STAT Pathway | JAK2 Kinase, STAT proteins | Involvement in immune responses, cell growth, and differentiation. ruixibiotech.com |

Impact of this compound on Fundamental Cellular Processes (e.g., gene expression, protein synthesis)

The ultimate outcome of modulating signal transduction pathways is often a change in fundamental cellular processes, such as gene expression and protein synthesis. These processes are tightly regulated to ensure proper cell function and response to the environment.

Structural variants in the genome can have a significant impact on gene expression. nih.gov Similarly, external molecules that interfere with signaling pathways can also lead to changes in the transcription of specific genes. elifesciences.org The activation of transcription factors, which are proteins that bind to DNA and regulate gene expression, is a common downstream effect of many signaling cascades. nih.gov For example, the activation of the MAPK and PI3K/Akt pathways can lead to the activation of transcription factors that promote the expression of genes involved in cell growth and proliferation. nih.gov

Protein synthesis is another fundamental process that is intricately linked to cell signaling. openaccessjournals.com The mTOR pathway, a downstream target of PI3K/Akt signaling, is a central regulator of protein synthesis. openaccessjournals.com By controlling the phosphorylation of key proteins involved in translation, mTOR ensures that protein synthesis rates are matched with cellular nutrient and energy status. openaccessjournals.com

The trifluoroacetate (TFA) counterion present in commercially available peptides can itself have biological effects. nih.govgenscript.com Studies have shown that TFA can inhibit the proliferation of certain cell types, which could be a confounding factor in studies investigating the effects of a peptide on cellular processes. nih.govgenscript.com Therefore, it is important to consider the potential effects of the TFA salt when interpreting experimental results. nih.gov

The potential impacts of this compound on these fundamental cellular processes are summarized below.

| Cellular Process | Potential Impact of this compound | Underlying Mechanism |

| Gene Expression | Altered transcription of genes downstream of Axl, DDR2, and JAK2 signaling. | Modulation of transcription factor activity by kinase-mediated signaling cascades. nih.govnih.gov |

| Protein Synthesis | Changes in the rate of protein synthesis. | Potential modulation of the mTOR pathway, a key regulator of translation. openaccessjournals.com |

| Cell Proliferation | Inhibition or stimulation of cell growth. | The net effect of modulating various signaling pathways controlling the cell cycle. The TFA counterion may also contribute to inhibitory effects. nih.govgenscript.com |

Transcriptomic and Proteomic Profiling in Response to this compound

Direct transcriptomic and proteomic profiling studies detailing global changes in gene and protein expression in response to this compound are not available in published literature. The compound's function as a research tool for kinase assays means it is typically used in in vitro biochemical reactions rather than as a cellular treatment to observe downstream effects. However, by examining the signaling pathways of its primary target, the Axl receptor tyrosine kinase, one can infer the potential transcriptomic and proteomic consequences of Axl activation.

Activation of Axl by its ligand, Gas6, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, migration, and therapy resistance. nih.govfrontiersin.org These cascades involve the activation of well-established pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT. nih.gov The engagement of these pathways fundamentally alters the cell's transcriptomic and proteomic landscape.

Proteomic and phosphoproteomic studies focused on Axl signaling have provided insights into its mechanism of action. For instance, research using proximity-dependent biotinylation (BioID) has identified Axl-interacting proteins that are predominantly involved in cell adhesion and migration. nih.gov Furthermore, global phosphoproteomics have shown that inhibition of Axl kinase decreases the phosphorylation of proteins involved in phosphatidylinositol-mediated signaling and cell migration. nih.govnih.gov These studies help map the functional protein networks downstream of Axl.

Table 1: Key Proteins and Pathways Modulated by Axl Kinase Signaling This table is based on proteomic and signaling studies of the Axl pathway, not direct treatment with this compound.

| Category | Protein/Pathway | Implicated Function | Reference |

|---|---|---|---|

| Signaling Pathways | PI3K/AKT/mTOR | Cell survival, proliferation, metabolism | nih.gov |

| MAPK/ERK | Cell proliferation, differentiation, migration | frontiersin.org | |

| JAK/STAT | Inflammation, immune response, cell growth | nih.gov | |

| NF-κB | Inflammation, cell survival | frontiersin.org | |

| Interacting Proteins | NCK2/ILK | Cell adhesion | mdpi.com |

| ELMO/DOCK1 | Cytoskeleton remodeling, cell migration | mdpi.com | |

| NEDD9/CRKII/PEAK1 | Focal adhesion turnover | mdpi.com | |

| Downstream Effects | Regulation of Apoptosis | Inhibition of apoptosis | creative-biogene.com |

| Epithelial-Mesenchymal Transition (EMT) | Increased cell invasion and metastasis | dovepress.com |

Since Axltide is derived from IRS-1, the proteomic context of IRS-1 is also relevant. IRS-1 is a crucial signaling adapter in the insulin and insulin-like growth factor (IGF-1) pathways. uniprot.org Comprehensive proteomic studies have exhaustively profiled the phosphotyrosine-dependent interaction sites of IRS-1, identifying numerous binding partners that contain SH2 domains, which are critical for propagating the signal downstream. nih.gov

Table 2: Selected Interaction Partners of IRS-1 Identified via Proteomics This table highlights key proteins that bind to phosphorylated IRS-1 to mediate downstream signaling.

| Interacting Protein | Function/Pathway | Reference |

|---|---|---|

| PI3K (p85 subunit) | Activates the PI3K/AKT pathway, crucial for metabolic effects of insulin. | mdpi.com |

| GRB2 | Links IRS-1 to the Ras/MAPK pathway, regulating gene expression and cell growth. | uniprot.org |

| SHP2 (PTPN11) | A protein tyrosine phosphatase that modulates signal transduction. | nih.gov |

| NCK1 | An adapter protein involved in cytoskeleton organization. | uniprot.org |

Epigenetic Modifications Influenced by this compound

There is no available scientific literature demonstrating that this compound directly influences or induces epigenetic modifications such as DNA methylation or histone alterations. The compound's known biological role is to act as a substrate in enzymatic reactions, not as a modulator of the epigenetic machinery.

However, the primary target of Axltide, the Axl receptor tyrosine kinase, is itself subject to epigenetic regulation, which controls its gene expression. This regulation is a critical factor in both normal development and disease. Studies have shown that the expression of the AXL gene can be controlled by the methylation status of its promoter region. creative-biogene.com In some contexts, hypermethylation of the AXL promoter leads to the downregulation or silencing of its expression. creative-biogene.com

Research has specifically linked the epigenetic regulation of AXL to certain health conditions. For example, higher DNA methylation in the AXL gene at birth has been associated with an increased risk of asthma-related symptoms in childhood. nih.gov This increased methylation was also correlated with lower AXL mRNA expression levels in lung tissue, demonstrating a direct link between the epigenetic mark and gene transcription. nih.gov

Furthermore, the emergence of Axl-positive, therapy-resistant cancer cells has been attributed to epigenetic mechanisms rather than genetic mutations like gene amplification. nih.govelifesciences.org In certain lung cancers, an epigenetic switch involving the modulation of microRNA-335 (miR-335) has been shown to regulate the presence of AXL-positive cells. nih.govelifesciences.org This highlights that the expression of Axltide's target is under dynamic epigenetic control.

Table 3: Epigenetic Regulation of the AXL Gene This table summarizes findings on the epigenetic control of the AXL gene, the primary target of Axltide.

| Epigenetic Mechanism | Effect on AXL Gene | Biological Context | Reference |

|---|---|---|---|

| Promoter Hypermethylation | Downregulation of AXL expression | Regulation of AXL in various cell types | creative-biogene.com |

| DNA Methylation at Birth | Higher methylation associated with lower AXL mRNA expression | Increased risk for childhood asthma symptoms | nih.gov |

| miR-335 Modulation | Regulates the transition between AXL-positive and AXL-negative states | Ontogeny of therapy-resistant lung cancer cells | nih.govelifesciences.org |

Advanced Analytical Methodologies for Purity, Identity, and Stability Assessment of Axltide Trifluoroacetate in Research Contexts

Chromatographic Techniques for High-Purity Axltide Trifluoroacetate (B77799) Isolation

Chromatography is the cornerstone of peptide analysis, offering high-resolution separation of complex mixtures. scispace.com For a comprehensive assessment of Axltide trifluoroacetate, orthogonal chromatographic methods are often employed to ensure all potential impurities are detected and quantified. quality-assistance.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purity and impurity profiling of peptides like Axltide. scispace.comchromatographyonline.com The separation is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18).

The mobile phase usually consists of an aqueous solvent and an organic modifier, most commonly acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute peptides of increasing hydrophobicity. Trifluoroacetic acid (TFA) is a common mobile phase additive used at concentrations of 0.05-0.1% for peptide separations. nih.gov TFA serves as an ion-pairing agent, masking the residual polar silanol (B1196071) groups on the stationary phase and forming a neutral complex with the charged groups on the peptide, which improves peak shape and resolution. sigmaaldrich.com However, the concentration of TFA can be optimized, with studies showing that concentrations up to 0.2-0.25% can improve the resolution of peptide mixtures, especially those with multiple positive charges. nih.gov Purity profiles are generated by detecting the eluting compounds, typically with a UV detector, and the area of the main peak relative to the total area of all peaks determines the purity level. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 300Å pore size, 3.5-5 µm particle size | Provides hydrophobic interaction for peptide retention. Wide pore size is suitable for large molecules. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide. |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 min | Separates peptides and impurities based on hydrophobicity. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls analysis time and resolution. |

| Temperature | 25 - 60 °C | Affects viscosity and selectivity; higher temperatures can improve resolution. nih.gov |

| Detection | UV at 214-220 nm | Detects the peptide backbone, allowing for quantification. |

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, speed, and sensitivity. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which leads to improved separation efficiency. eag.com The use of these smaller particles necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi or 1034 bar) compared to traditional HPLC systems. ijsrtjournal.com

For Axltide analysis, UHPLC is particularly valuable for resolving closely co-eluting impurities that might not be visible with standard HPLC, thereby providing a more accurate purity assessment. mdpi.com The increased peak capacity and reduced analysis times make UHPLC a highly efficient tool for quality control and method development in a research setting. mdpi.com The principles of separation remain the same as in RP-HPLC, but the performance is significantly enhanced.

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm eag.com |

| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 2.1 mm x 50-150 mm |

| Operating Pressure | ~40 MPa (~6,000 psi) | Up to 100-130 MPa (~15,000-19,000 psi) ijsrtjournal.comeag.com |

| Analysis Time | 30 - 60 min | 5 - 15 min |

| Resolution | Good | Very High eag.com |

| Solvent Consumption | Higher | Lower |

Size-exclusion chromatography (SEC) is the reference method for the qualitative and quantitative analysis of soluble aggregates and oligomers. americanpharmaceuticalreview.comresearchgate.net Aggregation is a critical quality attribute for peptide and protein therapeutics, as aggregates can potentially impact efficacy and immunogenicity. nih.gov SEC separates molecules based on their hydrodynamic volume (size) in solution. lcms.cz

The technique utilizes a stationary phase with controlled pore sizes. thermofisher.com Larger molecules, such as aggregates of Axltide, cannot enter the pores and therefore travel a shorter path through the column, eluting first. Smaller molecules, like the Axltide monomer, can penetrate the pores to varying degrees, resulting in a longer path and later elution. Fragments and smaller impurities will elute last. The mobile phase is typically an aqueous buffer designed to minimize any non-specific interactions between the peptide and the stationary phase. americanpharmaceuticalreview.com This isocratic method is essential for monitoring the stability of this compound, particularly its propensity to form dimers, trimers, and higher-order aggregates during manufacturing and storage. researchgate.net

Ion-exchange chromatography (IEX) separates molecules based on differences in their net surface charge. harvardapparatus.comfredhutch.org It is a powerful tool for analyzing charge variants of Axltide, which can arise from chemical modifications such as deamidation (introducing a negative charge) or oxidation of certain residues. chromatographyonline.com